4-(Tert-butoxycarbonyloxy)benzylalcohol

Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection

Orthogonal deprotection failures in Boc/Bzl SPPS often stem from generic benzyl alcohols lacking differential acid lability. 4-(Tert-butoxycarbonyloxy)benzylalcohol (CAS 156281-11-7) solves this with a Boc-carbonate (cleaved by 20-50% TFA) and a free benzylic alcohol stable until final HF or hydrogenolysis, preventing premature deprotection. - Enables up to 5-fold photosensitivity increase as an acid amplifier in EUV photoresists. - Stable to hydrogenation conditions that cleave benzyl ethers, allowing sequential deprotection. - White solid, ≥98% purity, shipped under ambient conditions with certificate of analysis.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 156281-11-7
Cat. No. B030251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxycarbonyloxy)benzylalcohol
CAS156281-11-7
Synonymstert-Butyl p-(Hydroxymethyl)phenyl Carbonate;  Carbonic acid 1,1-Dimethylethyl 4-(Hydroxymethyl)phenyl Ester; 
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OC1=CC=C(C=C1)CO
InChIInChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3
InChIKeyBFOWSYHQIDOYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tert-butoxycarbonyloxy)benzylalcohol Overview


4-(Tert-butoxycarbonyloxy)benzylalcohol (CAS 156281-11-7), also designated tert-butyl [4-(hydroxymethyl)phenyl] carbonate, is a white solid with a melting point of 38–39°C and a molecular weight of 224.25 g/mol [1]. It is classified as a functionalized benzyl alcohol derivative featuring a tert-butoxycarbonyl (Boc) group linked via a carbonate ester to the para-hydroxymethyl moiety. This structural arrangement affords dual reactivity: a free benzylic alcohol for subsequent functionalization and a Boc protecting group that confers orthogonal deprotection capabilities in multistep organic synthesis [2].

4-(Tert-butoxycarbonyloxy)benzylalcohol Procurement Risk


A procurement decision based solely on the presence of a Boc group or a benzylic alcohol is chemically unsound and operationally risky. Generic alternatives such as benzyl alcohol, 4-hydroxybenzyl alcohol, or simple Boc-protected amines lack the precise molecular architecture—a Boc-protected phenolic carbonate ortho to a free hydroxymethyl group—required for orthogonal protection schemes where the benzyl ether and Boc-carbonate are simultaneously present on the same aromatic core [1]. In solid-phase peptide synthesis (SPPS) employing Boc/Bzl chemistry, the differential acid lability between Boc (~50% TFA, 1–30 min) and benzyl-based moieties (HF or TFMSA) is what enables stepwise deprotection . Substituting 4-(tert-butoxycarbonyloxy)benzylalcohol with a generic benzyl alcohol derivative lacking this dual-labile architecture would collapse this orthogonal selectivity, leading to premature deprotection or incomplete cleavage and ultimately failed syntheses [2].

4-(Tert-butoxycarbonyloxy)benzylalcohol: Evidence vs. Analogs


Boc vs. Benzyl Ether Acid Lability in SPPS

In Boc/Bzl solid-phase peptide synthesis (SPPS), the temporary Nα-Boc group is cleaved under moderate acid conditions (typically 50% TFA in DCM, requiring approximately 1–30 minutes), whereas the permanent benzyl-based side-chain protections demand strongly acidic conditions such as liquid HF or TFMSA for removal . This differential acid lability enables iterative deprotection and coupling cycles. For molecules like 4-(tert-butoxycarbonyloxy)benzylalcohol that incorporate both Boc-carbonate and benzyl alcohol motifs on the same aromatic core, this property is critical for orthogonal protection strategies where sequential unmasking of the Boc group followed by the benzyl ether is required [1].

Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection Peptide Nucleic Acids

Acid Amplifier in Chemically Amplified Photoresists

In the development of chemically amplified photoresists for semiconductor microfabrication, 4-(tert-butoxycarbonyloxy)benzyl p-toluenesulfonate derivatives were synthesized and evaluated as acid amplifiers [1]. Among the series, the 3-nitro-substituted derivative demonstrated superior thermal stability in the absence of acid. When this compound was incorporated into a chemically amplified photoresist formulation, photosensitivity was increased up to approximately 5-fold relative to the control formulation without the acid amplifier [1]. The Boc-carbonate linkage undergoes acid-catalyzed autocatalytic decomposition to generate additional p-toluenesulfonic acid in a non-linear, self-propagating manner, thereby amplifying the initial photochemical event [2].

Photoresist Acid Amplifier Chemically Amplified Photoresist Microfabrication

Boc/Benzyl vs. Fmoc/tBu Orthogonal Protection in SPPS

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, though not strictly orthogonal because both groups are acid-labile, is practically utilized in SPPS due to the graded acid sensitivity: the Boc group is removed under moderate conditions (50% TFA/DCM, ~1–30 min), whereas benzyl-based protections require strong acids (HF or TFMSA) . This stands in contrast to the Fmoc/tBu strategy, which employs truly orthogonal conditions (piperidine for Fmoc removal; TFA for tBu cleavage) [1]. 4-(Tert-butoxycarbonyloxy)benzylalcohol embodies the Boc/Bzl paradigm on a single aromatic scaffold, enabling stepwise unmasking first at the Boc-carbonate (mild acid) and later at the benzyl alcohol (strong acid or hydrogenolysis) [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Boc/Bzl Strategy Fmoc/tBu Comparison

Molecular Architecture vs. Positional Isomers

The IUPAC name of 4-(tert-butoxycarbonyloxy)benzylalcohol is tert-butyl [4-(hydroxymethyl)phenyl] carbonate [1]. This para-substituted architecture places the Boc-carbonate group on the phenolic oxygen and the free hydroxymethyl group at the para-position of the same aromatic ring. Positional isomers—such as ortho- or meta-substituted analogs, or compounds where the Boc group protects the benzylic alcohol rather than the phenol (e.g., 4-hydroxybenzyl tert-butyl carbonate)—exhibit fundamentally different reactivity profiles. For instance, 2-(Boc-aminomethyl)benzyl alcohol (CAS 1333114-86-5) features a Boc-protected aminomethyl group rather than a Boc-carbonate on the phenol oxygen, rendering it unsuitable for acid amplification applications that require the specific Boc-carbonate decomposition pathway .

Organic Synthesis Protecting Group Benzyl Alcohol Derivative Boc Carbonate

4-(Tert-butoxycarbonyloxy)benzylalcohol Application Scenarios


SPPS with Boc/Bzl Orthogonal Protection

In Boc/Bzl SPPS workflows, 4-(tert-butoxycarbonyloxy)benzylalcohol serves as a dual-labile building block for introducing a protected benzyl alcohol moiety that can be unmasked after iterative Boc deprotection cycles. The Boc group is cleaved with 20–50% TFA/DCM during chain elongation, while the benzyl alcohol remains intact until final cleavage with strong acid (HF or TFMSA) or hydrogenolysis . This graded acid sensitivity enables the synthesis of peptides and peptide nucleic acids (PNAs) with selectively protected hydroxyl functionalities, avoiding premature deprotection that would occur with single-labile analogs [3].

Chemically Amplified Photoresists for Microfabrication

Derivatives of 4-(tert-butoxycarbonyloxy)benzylalcohol—specifically 4-(tert-butoxycarbonyloxy)-3-nitrobenzyl p-toluenesulfonate—function as acid amplifiers in chemically amplified photoresists. When formulated with a photoacid generator, the Boc-carbonate linkage undergoes acid-catalyzed autocatalytic decomposition, generating additional p-toluenesulfonic acid in a non-linear cascade. This amplification mechanism increases photosensitivity up to 5-fold compared to control formulations lacking the acid amplifier , enabling reduced exposure doses and enhanced resolution in deep-UV and EUV lithography processes for VLSI fabrication [3].

Orthogonal Protection in Complex Molecule Synthesis

In multistep organic syntheses—such as the preparation of γ-amino alcohols via oxa-Michael addition to α,β-unsaturated nitriles—4-(tert-butoxycarbonyloxy)benzylalcohol provides a benzyl alcohol moiety that remains stable to hydrogenation conditions that would cleave benzyl ethers . The Boc-carbonate can be removed under mild acid conditions without affecting benzyl ether linkages present elsewhere in the molecule, enabling sequential deprotection strategies. This orthogonal stability is critical for synthesizing orthogonally bis-protected amino alcohols where the benzyl ether is subsequently cleaved to yield Boc-protected amino alcohols .

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